(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone

Description

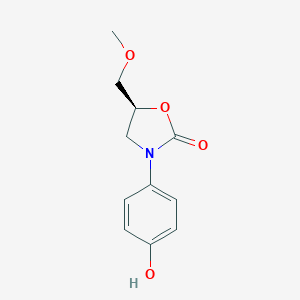

(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its structure includes a 4-hydroxyphenyl group at position 3 and a methoxymethyl substituent at position 3.

Properties

IUPAC Name |

(5S)-3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSIOZVFOWKTIH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable chiral precursor, such as (S)-4-hydroxyphenylglycine.

Cyclization: The precursor undergoes cyclization with formaldehyde and a suitable amine to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The oxazolidinone ring can be reduced to form an amine derivative.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 3-(4-oxophenyl)-5-(methoxymethyl)-2-oxazolidinone.

Reduction: Formation of 3-(4-hydroxyphenyl)-5-(methoxymethyl)-2-aminomethyl.

Substitution: Formation of various substituted oxazolidinone derivatives.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

This indicates the presence of a hydroxyl group, methoxymethyl group, and an oxazolidinone moiety.

Medicinal Chemistry

(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity due to the presence of the hydroxyl and methoxymethyl groups, which can influence pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Research has shown that oxazolidinones can possess antimicrobial properties. Studies indicate that derivatives of this compound may be effective against certain strains of bacteria, particularly those resistant to conventional antibiotics.

Anticancer Properties

There is emerging evidence that compounds similar to this compound may have anticancer effects. The mechanism of action could involve the inhibition of tumor cell proliferation or induction of apoptosis.

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with readily available phenolic compounds and appropriate aldehydes.

- Reaction Conditions : Specific conditions such as temperature, pH, and catalysts are crucial for optimizing yield and purity.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Phenol + Aldehyde | Acidic Medium | 85% |

| 2 | Intermediate + Methanol | Reflux | 90% |

| 3 | Final Product Isolation | Crystallization | 95% |

Pharmaceutical Formulations

Due to its potential bioactivity, this compound can be formulated into various dosage forms:

- Tablets : For oral administration.

- Injectables : For rapid systemic effects.

Case Study: Formulation Development

A study focused on developing a tablet formulation containing this compound demonstrated successful stability under accelerated conditions. The formulation showed promising bioavailability in preliminary pharmacokinetic studies.

Regulatory Considerations

Given its classification as a high-potency active pharmaceutical ingredient (HPAPI), the production of this compound must adhere to strict regulatory guidelines concerning occupational exposure limits (OEL) and cleanroom standards.

Table 2: Regulatory Standards

| Parameter | Standard |

|---|---|

| OEL | < 1 μg/m³ |

| Cleanroom Class | Class 100 - Class 100,000 |

Mechanism of Action

The mechanism of action of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, thereby modulating their activity. The oxazolidinone ring can also interact with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Oxazolidinone derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparison of key analogs:

Key Observations :

- The methoxymethyl group in the target compound balances lipophilicity and metabolic stability compared to the hydroxymethyl in MD 770222, which reduces MAO inhibition potency by 7–8 fold .

- Halogenated analogs (e.g., fluorophenyl, chloromethyl) exhibit altered electronic properties and reactivity. For example, the chloromethyl group in CAS 1204296-45-6 is a synthetic handle for further functionalization .

Biological Activity

(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone, a chiral oxazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Chemical Formula : CHN O

- Molecular Weight : 223.2 g/mol

- CAS Number : 135605-66-2

The presence of hydroxy and methoxymethyl groups enables it to form hydrogen bonds and hydrophobic interactions with various biological targets, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity.

- Hydrophobic Interactions : The methoxymethyl group contributes to hydrophobic interactions, which are crucial for modulating receptor activity.

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The compound's structural features allow it to effectively penetrate bacterial membranes, making it a candidate for further development as an antibiotic agent .

Anticancer Potential

Studies have explored the anticancer properties of oxazolidinones, including this compound. Its mechanism involves the inhibition of protein synthesis in cancer cells, leading to reduced proliferation. Specific case studies have demonstrated its effectiveness against certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its ability to form stable complexes with target enzymes could lead to the development of novel therapeutic agents aimed at diseases where enzyme dysregulation is a factor. Research has highlighted its potential in inhibiting enzymes involved in metabolic pathways critical for disease progression .

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Activity :

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-3-(4-Hydroxyphenyl)-2-oxazolidinone | Lacks methoxymethyl group | Different reactivity; lower antimicrobial activity |

| (S)-3-(4-Methoxyphenyl)-5-(methoxymethyl)-2-oxazolidinone | Contains methoxy instead of hydroxy | Altered binding properties; reduced enzyme inhibition |

The unique combination of hydroxy and methoxymethyl groups in this compound provides it with distinctive properties compared to similar compounds, enhancing its versatility in medicinal applications.

Q & A

Q. What synthetic methodologies are recommended for enantioselective synthesis of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone?

The compound's synthesis often employs chiral auxiliaries or asymmetric catalysis to ensure enantiopurity. For example, fluorinated oxazolidinone auxiliaries (e.g., perfluorooctyl-substituted derivatives) have been used to control stereochemistry during acylations or alkylations . Key steps include:

- Chiral resolution : Use of (S)-configured starting materials or enzymatic resolution.

- Protection-deprotection strategies : Protection of the 4-hydroxyphenyl group (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during methoxymethyl installation.

- Cyclization : Ring closure via nucleophilic attack of the hydroxyl group on a carbonyl carbon, monitored by HPLC for enantiomeric excess (>99%) .

Q. How is the structural configuration of this compound validated in academic research?

Structural confirmation requires a combination of:

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in studies of related oxazolidinones (e.g., fluorous auxiliaries) .

- NMR spectroscopy : Key signals include the methoxymethyl group (δ 3.3–3.5 ppm for OCH₃ and δ 4.0–4.2 ppm for CH₂) and the oxazolidinone carbonyl (δ 170–175 ppm in ¹³C NMR).

- Chiral HPLC : Using columns like Chiralpak AD-H to confirm enantiopurity .

Q. What is the hypothesized mechanism of MAO-A inhibition by this compound?

Based on structurally similar inhibitors (e.g., cimoxatone), the compound likely acts as a reversible, competitive inhibitor of MAO-A. Proposed steps:

- Binding to flavin adenine dinucleotide (FAD) : The 4-hydroxyphenyl group interacts with hydrophobic pockets near the FAD cofactor.

- Methoxymethyl stabilization : The methoxymethyl substituent enhances binding via hydrogen bonding with active-site residues (e.g., Tyr 407 in human MAO-A) .

- Metabolite activity : Major metabolites (e.g., hydroxylated derivatives) show reduced inhibition, necessitating activity comparisons via kinetic assays .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s interaction with MAO isoforms?

Substituent electronic properties modulate inhibition potency and selectivity:

- Electron-withdrawing groups (EWGs) : Enhance stabilization of enzyme-inhibitor adducts, as seen in 5-(aminomethyl)-3-(4-methoxyphenyl)-2-oxazolidinone derivatives, which exhibit stronger MAO-B inhibition due to increased resonance stabilization .

- Methoxymethyl vs. hydroxymethyl : Methoxymethyl’s electron-donating effect reduces MAO-A affinity compared to hydroxymethyl analogs, as shown in IC₅₀ shifts from 15 nM to 120 nM .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict binding energies and guide substituent optimization .

Q. How can researchers resolve contradictions in inhibition kinetics between in vitro and cellular models?

Discrepancies may arise from metabolite interference or cellular uptake limitations. Methodological approaches include:

- Compartment-specific assays : Isolate mitochondrial MAO activity from cytosolic fractions to exclude competing enzymes.

- Metabolite profiling : LC-MS/MS to quantify intracellular concentrations of the parent compound and its dehydroxylated or glucuronidated metabolites .

- Permeability studies : Use Caco-2 cell monolayers to assess passive diffusion vs. active transport .

Q. What strategies are effective for studying enantiomer-specific activity in MAO inhibition?

The (S)-enantiomer typically shows higher MAO-A selectivity due to steric complementarity. Key methods:

- Chiral chromatography : Separate enantiomers using supercritical fluid chromatography (SFC) with amylose-based columns.

- Enzyme kinetics : Compare kcat/Km ratios for (S)- and (R)-forms using purified MAO isoforms.

- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) to visualize enantiomer binding poses in MAO-A’s catalytic cavity .

Q. Which analytical techniques are suitable for detecting this compound in complex biological matrices?

High-sensitivity methods are required due to low plasma concentrations:

- UPLC-QTOF-MS : With electrospray ionization (ESI+) and a C18 column (2.1 × 100 mm, 1.7 µm), achieving LODs of 0.1 ng/mL .

- Immunoassays : Develop monoclonal antibodies against the oxazolidinone core for ELISA-based quantification.

- Isotope dilution : Use deuterated internal standards (e.g., d₃-methoxymethyl analogs) to correct for matrix effects .

Data Contradiction Analysis

Q. How to address conflicting reports on the reversibility of MAO inhibition by oxazolidinones?

Discrepancies may stem from assay conditions (e.g., pre-incubation time, substrate concentration). Resolve via:

- Jump-dilution assays : Dilute pre-incubated enzyme-inhibitor mixtures 100-fold into substrate-rich buffer. Irreversible inhibitors show no activity recovery, while reversible inhibitors regain function .

- X-ray crystallography : Compare enzyme structures pre- and post-inhibition to identify covalent adducts (e.g., flavin N5-adducts in irreversible inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.